4-[(E)-(Hydrazinylmethylidene)amino]-1,2,5-oxadiazole-3-carboxylic acid
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Overview
Description
4-[(E)-(Hydrazinylmethylidene)amino]-1,2,5-oxadiazole-3-carboxylic acid is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms within a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(Hydrazinylmethylidene)amino]-1,2,5-oxadiazole-3-carboxylic acid typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.
Introduction of the hydrazinylmethylidene group: This step involves the reaction of the oxadiazole intermediate with hydrazine derivatives under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with the use of industrial reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(Hydrazinylmethylidene)amino]-1,2,5-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of hydrazine derivatives.
Scientific Research Applications
4-[(E)-(Hydrazinylmethylidene)amino]-1,2,5-oxadiazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-[(E)-(Hydrazinylmethylidene)amino]-1,2,5-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of biochemical pathways in materials science applications.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-(Hydrazinylmethylidene)amino]-1,2,5-oxadiazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
4-[(E)-(Hydrazinylmethylidene)amino]-1,2,5-thiadiazole-3-carboxylic acid: Similar structure but with a sulfur atom replacing the oxygen atom in the oxadiazole ring.
Uniqueness
4-[(E)-(Hydrazinylmethylidene)amino]-1,2,5-oxadiazole-3-carboxylic acid is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
90180-94-2 |
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Molecular Formula |
C4H5N5O3 |
Molecular Weight |
171.11 g/mol |
IUPAC Name |
4-(hydrazinylmethylideneamino)-1,2,5-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C4H5N5O3/c5-7-1-6-3-2(4(10)11)8-12-9-3/h1H,5H2,(H,10,11)(H,6,7,9) |
InChI Key |
YAEWACVYSXPYAG-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC1=NON=C1C(=O)O)NN |
Origin of Product |
United States |
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